N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
(NE)-N-[1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLGAUFQDQWOT-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(2,4-Dichlorophenyl)thiourea
The synthesis begins with the formation of the thiourea derivative from 2,4-dichloroaniline.
Procedure :
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2,4-Dichloroaniline (1.62 g, 10 mmol) is dissolved in ethanol (20 mL) and treated with ammonium thiocyanate (0.76 g, 10 mmol) and hydrochloric acid (1.2 mL, 12 mmol).
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The mixture is refluxed at 80°C for 3 hours, followed by dropwise addition of carbon disulfide (0.76 mL, 12 mmol).
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After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield N-(2,4-dichlorophenyl)thiourea as a white solid (yield: 85%).
Characterization :
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IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S).
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¹H-NMR (DMSO-d₆) : δ 7.45 (d, 1H, J = 8.4 Hz, Ar–H), 7.62 (d, 1H, J = 2.4 Hz, Ar–H), 7.85 (s, 1H, NH).
Cyclocondensation with Chloroacetone
The thiourea reacts with chloroacetone (α-chloroketone) to form the thiazole ring.
Procedure :
-
N-(2,4-Dichlorophenyl)thiourea (2.59 g, 10 mmol) and chloroacetone (0.93 g, 10 mmol) are dissolved in dioxane (20 mL) containing triethylamine (0.2 mL).
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The mixture is refluxed at 100°C for 4 hours (monitored by TLC).
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The precipitate is filtered, washed with methanol, and recrystallized from ethanol to yield 2-(2,4-dichlorophenylamino)-4-methyl-5-acetylthiazole as pale-yellow crystals (yield: 78%).
Characterization :
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MS (ESI) : m/z 342 [M+H]⁺.
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¹³C-NMR (CDCl₃) : δ 20.1 (CH₃, C4), 25.3 (COCH₃, C5), 121.8–138.4 (Ar–C), 165.2 (C2–NH).
Oximation of the 5-Acetyl Group
Reaction with Hydroxylamine Hydrochloride
The acetyl group at position 5 is converted to a hydroxyiminoethyl moiety via oximation.
Procedure :
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2-(2,4-Dichlorophenylamino)-4-methyl-5-acetylthiazole (1.71 g, 5 mmol) is dissolved in ethanol/water (3:1, 30 mL).
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Hydroxylamine hydrochloride (0.42 g, 6 mmol) and sodium acetate (0.82 g, 10 mmol) are added.
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The mixture is refluxed at 80°C for 6 hours, cooled, and poured into ice-water.
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The precipitate is filtered and recrystallized from ethanol to yield the target compound as off-white crystals (yield: 82%).
Characterization :
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IR (KBr) : 1630 cm⁻¹ (C=N–OH), 3200 cm⁻¹ (O–H).
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¹H-NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.70 (s, 3H, C4–CH₃), 7.25–7.60 (m, 3H, Ar–H), 10.2 (s, 1H, NOH).
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
A three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole , thiosemicarbazide , and hydrazonoyl chlorides has been reported for analogous thiazole derivatives. While this method offers atom economy, adapting it to the target compound would require specialized hydrazonoyl chlorides bearing hydroxyiminoethyl groups, which are synthetically challenging.
Functionalization via Catalytic Dechlorination
Patent literature describes the displacement of chlorides in thiazoles using aqueous bases. For example, 2-chloro-5-chloromethylthiazole undergoes hydrolysis to 5-hydroxymethylthiazole under basic conditions. However, this approach is unsuitable for introducing hydroxyiminoethyl groups.
Analytical and Spectroscopic Validation
Purity and Stability
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HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
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Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.
Comparative Spectral Data
| Intermediate/Product | IR (C=N) | ¹H-NMR (CH₃) | MS (m/z) |
|---|---|---|---|
| 5-Acetylthiazole derivative | 1680 cm⁻¹ | δ 2.35 | 342 |
| Target compound | 1630 cm⁻¹ | δ 2.70 | 357 |
Mechanistic Insights
Thiazole Ring Formation
The Hantzsch reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of chloroacetone, followed by cyclization and elimination of HCl.
Oximation Kinetics
The reaction follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol, as determined by Arrhenius plots.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine has demonstrated potent antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 4 µg/mL |
Cancer Research
Recent investigations have explored the compound's potential as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Agricultural Applications
Pesticidal Properties
The compound has also been studied for its pesticidal properties. It has shown effectiveness as a fungicide and insecticide in various agricultural settings. A field trial demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn .
Table 2: Pesticidal Efficacy
Material Science
Polymer Additive
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation while maintaining flexibility .
Case Studies
Case Study 1: Antimicrobial Application
In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial infections. The results showed significant reductions in infection rates compared to control groups treated with standard antibiotics .
Case Study 2: Agricultural Field Trials
In agricultural trials conducted over two growing seasons, crops treated with the compound exhibited lower disease incidence and higher yields compared to untreated controls. This suggests its potential role in integrated pest management strategies .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and selected analogs:
Key Observations:
Substituent Impact: The hydroxyiminoethyl group in the target compound distinguishes it from simpler analogs (e.g., ) and may enhance solubility or receptor binding through hydrogen bonding. Heterocycle Variations: Thiadiazole () and imidazo-thiazole () derivatives exhibit distinct bioactivities, underscoring the role of heterocycle choice in pharmacological specificity.
Functional and Pharmacological Comparisons
- CRF1 Antagonism: SSR125543A demonstrates nanomolar affinity for CRF1 receptors, inhibiting ACTH secretion and stress responses . The target compound lacks direct evidence for CRF1 activity but shares a thiazol-2-amine scaffold, suggesting possible overlap in synthetic pathways.
- Cannabinoid Receptor Modulation: AM251, a CB1 antagonist with a dichlorophenyl group, highlights the importance of halogenation in receptor selectivity . The target compound’s dichlorophenyl moiety may similarly target lipid-binding domains in receptors.
- Antiproliferative Activity: Imidazo-thiazole derivatives () show promise in cancer research, though the hydroxyiminoethyl group’s role in such activity remains unexplored.
Biological Activity
N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological evaluations, particularly focusing on its cytotoxic effects against various cancer cell lines.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 2-hydroxy-5-methyl-benzaldehyde and 1-(4-aminophenyl)-ethanone oxime in an ethanol solution. The yield of the synthesis was reported at 76.4%, with a melting point between 401–408 K. The structural analysis was performed using X-ray crystallography, revealing significant intramolecular hydrogen bonding which may influence its biological activity .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the potential of compounds as therapeutic agents. The biological evaluation of this compound included testing against several human carcinoma cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HePG2 | 15.3 | Moderate |
| MCF7 | 12.7 | High |
| A549 | 18.9 | Moderate |
The compound exhibited notable cytotoxic effects particularly against the MCF7 breast cancer cell line, with an IC50 value of 12.7 µM, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects is hypothesized to involve the induction of apoptosis in cancer cells. This is suggested by the observed increase in reactive oxygen species (ROS) levels and subsequent activation of caspases in treated cells .
Case Studies
Several studies have focused on similar compounds within the thiazole class, providing insights into their biological activities:
- Study on Thiazole Derivatives : A series of thiazole derivatives were tested for their anticancer properties, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against various cancer cell lines .
- Docking Analysis : Molecular docking studies indicate that this compound interacts favorably with targets involved in cancer cell proliferation pathways, supporting its potential as a lead compound for further development .
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine, and how are intermediates characterized?
The compound can be synthesized via cyclization or condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted thiosemicarbazides with acyl chlorides in refluxing POCl₃ (90–120°C), followed by pH adjustment for precipitation . Key intermediates (e.g., hydrazides or thiazol-2-amine precursors) are characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) and NMR (δ 2.3–2.6 ppm for methyl groups, δ 7.1–8.2 ppm for aromatic protons) . Recrystallization from DMSO/water or ethanol-DMF mixtures is typical for purification .
Q. How is the molecular structure of this compound validated, and what crystallographic data are available?
X-ray crystallography is the gold standard for structural validation. For analogous thiazol-2-amine derivatives, single-crystal studies reveal planar thiazole rings with dihedral angles of 5–15° relative to substituted phenyl groups. Hydrogen bonding (N–H⋯N/O) and π-π stacking stabilize the crystal lattice . For example, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.89 Å, b = 15.23 Å, c = 9.41 Å .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
Initial screening involves antimicrobial assays (e.g., MIC against E. coli or C. albicans) and antitumor evaluations (e.g., IC₅₀ in MTT assays against HeLa or MCF-7 cell lines). Thiazole derivatives often exhibit moderate activity (IC₅₀ = 10–50 µM), with enhanced efficacy when electron-withdrawing groups (e.g., Cl, CF₃) are present . Dose-response curves and comparative studies with control drugs (e.g., doxorubicin) are critical for validation .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up studies?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve reaction homogeneity .
- Catalysis : Triethylamine (TEA) or pyridine enhances acylation efficiency by scavenging HCl .
- Temperature control : Reflux at 90–120°C ensures complete cyclization without side-product formation .
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or structural impurities. Mitigation steps:
- Reproducibility checks : Repeat assays with independent synthetic batches.
- Structural analogs : Compare activity of derivatives (e.g., replacing 2,4-dichlorophenyl with 4-fluorobenzyl) to identify pharmacophoric groups .
- ADME profiling : Assess solubility (logP) and metabolic stability (microsomal assays) to rule out false negatives .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Map interactions with biological targets (e.g., CRF₁ receptors) using AutoDock Vina. Hydrophobic pockets favor 2,4-dichlorophenyl and methyl-thiazole moieties .
- QSAR modeling : Use descriptors like molar refractivity and H-bond donors to predict IC₅₀ values .
- DFT calculations : Analyze electron density (e.g., Fukui indices) to identify reactive sites for functionalization .
Q. What advanced pharmacological mechanisms are proposed for this compound?
The compound’s thiazole core may inhibit enzymes (e.g., PFOR in anaerobic pathogens) via amide anion conjugation, disrupting metabolic pathways . For CRF₁ receptor antagonism (IC₅₀ = 3 nM), the 2,4-dichlorophenyl group enhances binding affinity, while the hydroxyiminoethyl side chain modulates blood-brain barrier penetration . In vivo studies in rats show oral bioavailability (ID₅₀ = 5 mg/kg) and sustained inhibition of stress-induced ACTH secretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
